(1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-14(7-9-18-21)17(23)22-10-8-13(11-22)15-19-16(24-20-15)12-5-3-2-4-6-12/h2-7,9,13H,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBNZIXCHDPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing a broad range of biological activities.
Mode of Action
For instance, some compounds with similar structures have been shown to inhibit specific enzymes, thereby altering the normal functioning of cells.
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, leading to diverse biological effects.
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents, which can influence their bioavailability.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the biological properties of pyrazole and oxadiazole moieties. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.36 g/mol. The structure features a pyrazole ring and an oxadiazole ring linked through a pyrrolidine unit, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibitory effects against various cancer cell lines. A notable study indicated that derivatives of 1,2,4-oxadiazole exhibited IC50 values ranging from 92.4 µM against multiple human cancer cell lines such as colon adenocarcinoma and lung adenocarcinoma . The mechanism of action often involves the inhibition of key enzymes related to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
Anti-inflammatory Activity
The presence of the pyrazole moiety in the compound is associated with anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . The specific compound's ability to modulate these pathways remains an area for further investigation.
Antimicrobial Activity
The antimicrobial properties of compounds containing oxadiazole and pyrazole rings have been documented extensively. Studies indicate that these compounds can exhibit potent antibacterial and antifungal activities, potentially due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways . For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer activity of 1,2,4-oxadiazole derivatives, a compound structurally related to this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another research effort investigated the anti-inflammatory mechanism of pyrazole derivatives. The study revealed that these compounds could effectively inhibit the expression of COX enzymes and reduce the production of inflammatory mediators in vitro. This supports the hypothesis that the compound may serve as a therapeutic agent in managing inflammatory diseases.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Activity
Research has indicated that derivatives of pyrazole and oxadiazole compounds possess notable antimicrobial properties. For instance, compounds featuring the pyrazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The incorporation of the oxadiazole moiety is believed to enhance these properties due to its ability to interact with microbial enzymes.
2.2 Anti-inflammatory Effects
Studies have demonstrated that certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process. This suggests that (1-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone could be explored as a potential anti-inflammatory agent .
2.3 Anticancer Potential
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Synthesis of the Oxadiazole Moiety : Employing methods such as cyclization reactions involving carboxylic acids or their derivatives.
- Coupling Reactions : Final assembly through coupling reactions to form the target compound.
These synthetic approaches are crucial for developing derivatives with enhanced biological activities.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of pyrazole and oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Activity Assessment
Another study focused on assessing the anti-inflammatory potential of synthesized pyrazole derivatives using in vitro models of inflammation. The findings suggested that these compounds effectively reduced pro-inflammatory cytokine levels, indicating their potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Analogues from Literature
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional Group Analysis
- Pyrazole vs. Triazole : The target’s pyrazole (two adjacent nitrogen atoms) may offer different hydrogen-bonding profiles compared to triazole-containing analogues (e.g., compound 3b), which have three nitrogen atoms and higher polarity .
- Oxadiazole vs.
- Pyrrolidine vs.
Methodological Considerations for Similarity Assessment
Compound similarity metrics (e.g., Tanimoto coefficients) depend on structural descriptors like pharmacophores and functional groups. The target’s unique combination of pyrazole, oxadiazole, and pyrrolidine may render it dissimilar to simpler analogues (e.g., 7a) but closer to multi-heterocyclic systems (e.g., 3b) .
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Determines dihedral angles between the pyrazole, oxadiazole, and pyrrolidine rings, critical for understanding steric interactions (e.g., angles ~16–52° observed in similar pyrazole-pyrrolidine systems) .
- NMR Analysis : ¹H/¹³C NMR identifies regiochemical outcomes, particularly for oxadiazole substitution patterns. NOESY confirms spatial proximity of methyl groups on pyrazole and pyrrolidine .
- HPLC-PDA/MS : Validates purity (>95%) and detects byproducts like unreacted oxadiazole precursors .
What biological activity mechanisms are proposed for this compound, and how do structural features influence target binding?
Q. Advanced Research Focus
- Mechanistic Insights : The oxadiazole moiety may act as a hydrogen-bond acceptor, while the pyrazole’s methyl group enhances lipophilicity. Computational docking suggests interactions with kinase ATP-binding pockets .
- Bioactivity Data : In vitro studies on analogous compounds show IC₅₀ values of 0.5–10 µM against cancer cell lines (e.g., MCF-7), linked to oxadiazole-mediated apoptosis .
- Structure-Activity Relationship (SAR) : Substitution at the phenyl group (e.g., electron-withdrawing groups) improves potency, whereas bulkier pyrrolidine substituents reduce membrane permeability .
How does pH and temperature affect the stability of this compound during biological assays?
Q. Basic Research Focus
- pH Stability : The oxadiazole ring is stable at pH 5–9 but hydrolyzes under strongly acidic/basic conditions (pH <3 or >11), forming carboxylic acid byproducts .
- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at –20°C in inert atmospheres .
- Assay Compatibility : Use neutral buffers (PBS, pH 7.4) for cell-based studies to prevent degradation .
How should researchers address contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Batch Variability : Impurities >2% (e.g., unreacted pyrrolidine) can skew IC₅₀ values. Quantify via HPLC and standardize synthesis protocols .
- Assay Conditions : Discrepancies in cell viability assays (MTT vs. resazurin) may arise from compound interference with tetrazolium salts. Use orthogonal assays (e.g., flow cytometry) .
- Target Selectivity : Off-target effects (e.g., CYP450 inhibition) reported in structurally similar compounds necessitate kinase profiling panels .
What coordination chemistry applications exist for this compound, given its heterocyclic motifs?
Q. Advanced Research Focus
- Metal Binding : The pyrazole nitrogen and oxadiazole oxygen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺). Stability constants (log K ~4–6) suggest moderate affinity .
- Catalytic Applications : Pd complexes of analogous pyrazole-oxadiazole ligands show efficacy in Suzuki-Miyaura coupling (yields >80%) .
- Spectroscopic Probes : Eu³⁺/Tb³⁺ complexes exhibit luminescence, useful for bioimaging .
What computational strategies are recommended for predicting substituent effects on bioactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps ~4 eV for oxadiazole derivatives) .
- MD Simulations : Simulate binding to EGFR or VEGFR2 over 100 ns trajectories to evaluate dynamic interactions .
- QSAR Models : Use Hammett σ values for substituents on the phenyl ring to predict logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
